A dual-responsive doxorubicin–indoximod conjugate for programmed chemoimmunotherapy†

RSC Chemical Biology Pub Date: 2022-05-30 DOI: 10.1039/D1CB00257K

Abstract

Herein we report a dual-responsive doxorubicin–indoximod conjugate (DOXIND) for programmed chemoimmunotherapy. This conjugate is able to release doxorubicin and indoximod upon exposure to appropriate stimuli for synergistic chemotherapy and immunotherapy, respectively. We demonstrate its promoting effects on immune response and inhibiting effects on tumor growth through a series of in vitro and in vivo experiments.

Graphical abstract: A dual-responsive doxorubicin–indoximod conjugate for programmed chemoimmunotherapy
Recommended Literature